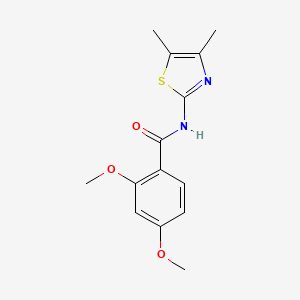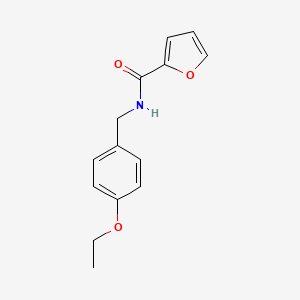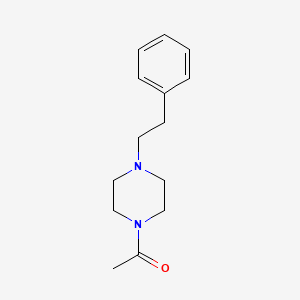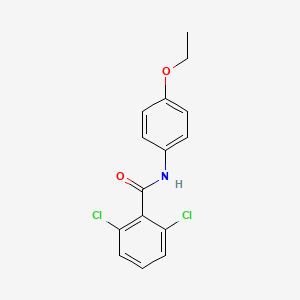![molecular formula C14H10ClN3O3S B5721083 3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5721083.png)
3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide, also known as N-(3-chlorophenyl)-N'-[(3-nitrophenyl)carbamothioyl]benzene-1,2-diamine, is a chemical compound that has been used in scientific research for various purposes. It is a member of the class of compounds known as sulfonamides, which have been used in medicine as antibacterial agents.
Mecanismo De Acción
The mechanism of action of 3-chloro-3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide{[(3-nitrophenyl)amino]carbonothioyl}benzamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA synthesis and cell division. This leads to the inhibition of cell growth and proliferation, which is why the compound has potential as an anticancer agent.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide{[(3-nitrophenyl)amino]carbonothioyl}benzamide has biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-chloro-3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide{[(3-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments is its potential as an anticancer agent. It has been shown to have activity against a variety of cancer cell lines, including breast, lung, and colon cancer. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, which may limit its use as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 3-chloro-3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide{[(3-nitrophenyl)amino]carbonothioyl}benzamide. One area of research is the development of new drugs based on this compound. Researchers are exploring ways to modify the structure of the compound to improve its efficacy and reduce its toxicity. Another area of research is the investigation of the mechanism of action of the compound. Understanding how it works at the molecular level could lead to the development of new drugs with similar mechanisms of action. Finally, researchers are exploring the use of 3-chloro-3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide{[(3-nitrophenyl)amino]carbonothioyl}benzamide in combination with other drugs to improve its efficacy and reduce its toxicity.
Métodos De Síntesis
The synthesis of 3-chloro-3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide{[(3-nitrophenyl)amino]carbonothioyl}benzamide involves the reaction of 3-chloroaniline with 3-nitrobenzenesulfonyl chloride in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with thiosemicarbazide to form the final compound. The synthesis method has been reported in several scientific journals, including the Journal of Organic Chemistry.
Aplicaciones Científicas De Investigación
3-chloro-3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide{[(3-nitrophenyl)amino]carbonothioyl}benzamide has been used in scientific research for various purposes. One of the main applications is in the development of new drugs for the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been used in the development of new antibacterial agents, as sulfonamides have been shown to have antibacterial properties.
Propiedades
IUPAC Name |
3-chloro-N-[(3-nitrophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S/c15-10-4-1-3-9(7-10)13(19)17-14(22)16-11-5-2-6-12(8-11)18(20)21/h1-8H,(H2,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOOREBTLYJHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-methoxyethyl)-6-[2-(2-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5721026.png)
![1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5721029.png)

![5-(2-bromophenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5721034.png)

![2-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5721057.png)
![4-[2-(3-chlorophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5721061.png)
![3-bromobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5721065.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5721088.png)


